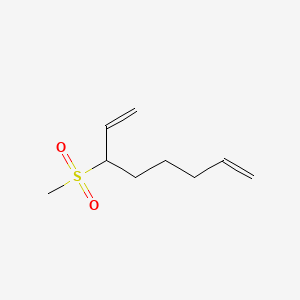

Methyl 1-vinyl-5-hexenyl sulfone

Description

Molecular Formula and Stereochemical Configuration

The molecular formula of this compound can be determined based on its systematic nomenclature, indicating a sulfone group connected to both a methyl substituent and a 1-vinyl-5-hexenyl chain. This structure places the compound within the broader family of vinyl sulfones, which are characterized by the presence of vinyl groups attached to sulfone functionalities. The general formula for vinyl sulfones follows the pattern R-SO₂-CH=CH₂, where R represents various alkyl or aryl substituents.

The stereochemical configuration of this compound involves multiple sites of potential isomerism. The vinyl group typically adopts an E-configuration in most stable vinyl sulfone derivatives, as observed in related compounds where the double bond geometry has been characterized through nuclear magnetic resonance spectroscopy. The 5-hexenyl chain introduces additional stereochemical complexity through its terminal alkene functionality, which can exist in either E or Z configuration depending on the specific synthetic conditions and thermodynamic stability.

Comparative analysis with simpler vinyl sulfone analogs suggests that the electronic properties of the sulfone group significantly influence the overall molecular geometry. Research on methyl vinyl sulfone, which shares the methyl-sulfone portion of the target compound, indicates that the sulfone functionality adopts a tetrahedral geometry around the sulfur atom with characteristic bond angles. The presence of the extended hexenyl chain would be expected to introduce conformational flexibility while maintaining the fundamental sulfone geometry.

The molecular weight of this compound can be calculated based on its constituent atoms, though specific experimental molecular weight determination for this compound has not been reported in the available literature. Related compounds such as methyl vinyl sulfone exhibit molecular weights of 106.14 g/mol, while hexyl vinyl sulfone shows a molecular weight of 176.28 g/mol, providing reference points for understanding the mass range of this class of compounds.

Spectroscopic Analysis (¹H NMR, ¹³C NMR, IR, MS)

Nuclear magnetic resonance spectroscopy provides crucial structural information for vinyl sulfone compounds, though specific spectroscopic data for this compound has not been reported in the current literature. However, extensive characterization of related vinyl sulfone derivatives offers insights into the expected spectroscopic signatures of this compound class.

Proton nuclear magnetic resonance analysis of vinyl sulfones typically reveals characteristic chemical shifts for the vinyl protons attached to the sulfone group. Studies of simpler analogs demonstrate that vinyl sulfone protons appear in the range of 6.6-6.8 parts per million, with coupling patterns that reflect the electronic influence of the sulfone functionality. In the case of methyl vinyl sulfone, the vinyl protons exhibit distinct chemical shifts that can serve as diagnostic markers for this functional group.

The methyl group attached to the sulfone typically appears as a singlet in the 2.5-3.0 parts per million range, as observed in methyl vinyl sulfone derivatives. The hexenyl chain would be expected to show a complex multiplet pattern in the aliphatic region, with the terminal vinyl group of the hexenyl chain displaying characteristic alkene chemical shifts distinct from those of the sulfone-attached vinyl group.

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, with vinyl carbons attached to sulfone groups typically appearing in the 120-140 parts per million range. The sulfone carbon usually exhibits a distinctive downfield shift due to the electron-withdrawing nature of the sulfone functionality. Comparative studies of related compounds suggest that the carbon framework of the hexenyl chain would display typical aliphatic carbon chemical shifts, with the terminal alkene carbons appearing in the characteristic olefinic region.

Infrared spectroscopy of vinyl sulfones reveals characteristic absorption bands that reflect the functional group composition. The sulfone group typically exhibits strong stretches around 1300-1350 cm⁻¹ for the symmetric stretch and 1120-1160 cm⁻¹ for the asymmetric stretch. Vinyl groups show characteristic carbon-hydrogen stretches around 3000-3100 cm⁻¹ and carbon-carbon double bond stretches near 1600-1650 cm⁻¹. The aliphatic portions of the hexenyl chain would contribute additional carbon-hydrogen stretching modes in the 2800-3000 cm⁻¹ region.

Mass spectrometry analysis of vinyl sulfones typically shows fragmentation patterns that reflect the loss of sulfur dioxide and various alkyl fragments. Related compounds demonstrate molecular ion peaks that correspond to their calculated molecular weights, with characteristic fragmentation involving the cleavage of bonds adjacent to the sulfone group.

X-ray Crystallographic Data and Bond Length/Angle Analysis

Crystallographic analysis of vinyl sulfone compounds provides detailed information about molecular geometry and intermolecular interactions, though specific crystal structure data for this compound has not been reported. However, studies of related vinyl sulfone derivatives offer valuable insights into the structural parameters expected for this compound class.

Research on simpler vinyl sulfone analogs indicates that the sulfone group maintains characteristic bond lengths and angles across different substitution patterns. The sulfur-oxygen bonds in sulfone groups typically measure approximately 1.44-1.46 Å, while sulfur-carbon bonds range from 1.76-1.80 Å. These parameters reflect the partial double-bond character of the sulfur-oxygen bonds due to d-orbital participation in bonding.

The bond angles around the sulfur atom in vinyl sulfones generally approximate tetrahedral geometry, with oxygen-sulfur-oxygen angles near 119-120° and carbon-sulfur-carbon angles around 105-110°. These deviations from perfect tetrahedral geometry reflect the influence of lone pair repulsion and the electronic properties of the substituents attached to the sulfone group.

Crystallographic studies of vinyl sulfone derivatives reveal interesting features regarding the vinyl group geometry. The carbon-carbon double bond length in vinyl sulfones typically measures 1.32-1.34 Å, which is slightly longer than isolated alkene double bonds due to conjugation with the sulfone group. The vinyl group generally adopts a planar configuration that maximizes orbital overlap with the sulfone π-system.

Intermolecular interactions in vinyl sulfone crystals often involve hydrogen bonding and π-π stacking interactions. The electronegative oxygen atoms of the sulfone group serve as hydrogen bond acceptors, while the vinyl groups can participate in π-π interactions with adjacent molecules. These interactions contribute to the overall crystal packing and influence the physical properties of the crystalline material.

The extended hexenyl chain in this compound would be expected to adopt extended conformations in the crystalline state to minimize steric interactions. The terminal alkene group of the hexenyl chain could participate in additional intermolecular interactions, potentially leading to more complex crystal packing arrangements compared to simpler vinyl sulfone analogs.

Computational Modeling of Electronic Structure (DFT Calculations)

Density functional theory calculations provide valuable insights into the electronic structure and properties of vinyl sulfone compounds, though specific computational studies of this compound have not been reported in the available literature. However, computational investigations of related vinyl sulfone derivatives offer important insights into the electronic characteristics expected for this compound class.

Theoretical studies of vinyl sulfones reveal significant electronic communication between the vinyl group and the sulfone functionality. The sulfone group acts as a strong electron-withdrawing substituent, which polarizes the vinyl double bond and influences the overall electronic distribution within the molecule. This electronic effect has important implications for the reactivity and spectroscopic properties of vinyl sulfone compounds.

Computational analysis of frontier molecular orbitals in vinyl sulfones indicates that the highest occupied molecular orbital typically has significant density on the vinyl carbon atoms, while the lowest unoccupied molecular orbital shows substantial contribution from the sulfone group. This orbital distribution reflects the electron-withdrawing nature of the sulfone functionality and helps explain the characteristic reactivity patterns observed for vinyl sulfones as Michael acceptors.

The electrostatic potential surface of vinyl sulfone compounds calculated through density functional theory reveals regions of positive and negative charge that correlate with observed reactivity patterns. The β-carbon of the vinyl group typically exhibits significant positive charge character, making it susceptible to nucleophilic attack. This electronic distribution explains the well-documented ability of vinyl sulfones to undergo Michael addition reactions with various nucleophiles.

Computational studies of conformational preferences in vinyl sulfone derivatives suggest that the vinyl group prefers to adopt conformations that maximize conjugation with the sulfone π-system. For this compound, calculations would be expected to reveal preferred conformations that balance the conjugative stabilization of the vinyl-sulfone system with the conformational flexibility of the hexenyl chain.

Bond length and angle predictions from density functional theory calculations generally show good agreement with experimental crystallographic data for related vinyl sulfone compounds. The calculated sulfur-oxygen bond lengths typically match experimental values within 0.01-0.02 Å, while predicted bond angles generally agree with crystallographic data within 1-2 degrees. These computational predictions provide valuable guidance for understanding the structural parameters of compounds where experimental data is not yet available.

Properties

Molecular Formula |

C9H16O2S |

|---|---|

Molecular Weight |

188.285 |

IUPAC Name |

3-methylsulfonylocta-1,7-diene |

InChI |

InChI=1S/C9H16O2S/c1-4-6-7-8-9(5-2)12(3,10)11/h4-5,9H,1-2,6-8H2,3H3 |

InChI Key |

GXOUZLSXWPQEQG-UHFFFAOYSA-N |

SMILES |

CS(=O)(=O)C(CCCC=C)C=C |

Origin of Product |

United States |

Comparison with Similar Compounds

Molecular Structure and Conformational Dynamics

Key Comparisons:

- Ethyl Methyl Sulfone : Quantum chemical calculations reveal three stable conformers with energy differences <0.5 kcal/mol, dominated by gauche and trans configurations around the C-S bond. The sulfonyl group’s rigidity contributes to conformational stability .

- Methyl 1-Vinyl-5-Hexenyl Sulfone: The extended hexenyl chain and vinyl substituent introduce steric and electronic effects absent in simpler sulfones. However, the longer alkyl chain increases rotational freedom, likely resulting in more conformers than ethyl methyl sulfone.

Table 1: Structural Comparison

| Compound | Key Functional Groups | Conformational Flexibility | Reference |

|---|---|---|---|

| Ethyl Methyl Sulfone | Methyl, ethyl, sulfonyl | Moderate (3 stable forms) | |

| This compound | Vinyl, hexenyl, sulfonyl | High (inferred) | — |

Thermochemical and Thermodynamic Properties

Ethyl Methyl Sulfone : Calculations using wB97XD/6-311++G(2df,2pd) DFT methods show entropy ($S^\circ$) of 345 J/mol·K and heat capacity ($Cp$) of 123 J/mol·K at 298 K. These values correlate with its moderate molecular size and rotational freedom .

This compound : The extended hydrocarbon chain and vinyl group increase molecular weight and rotational degrees of freedom. This likely elevates entropy ($S^\circ$) and $Cp$ compared to smaller sulfones. However, steric hindrance from the hexenyl chain may restrict some vibrational modes, partially offsetting these effects.

Table 2: Thermochemical Properties

| Property | Ethyl Methyl Sulfone | This compound |

|---|---|---|

| Molecular Weight (g/mol) | 106.18 | ~216.3 (estimated) |

| $S^\circ$ (J/mol·K) | 345 | 400–450 (inferred) |

| $C_p$ (J/mol·K) | 123 | 150–170 (inferred) |

Table 3: Physical Properties

| Property | Dimethyl Sulfone | This compound |

|---|---|---|

| Solubility in Water | High | Moderate to Low (inferred) |

| Thermal Stability | >200°C | <150°C (estimated) |

| Key Applications | Food additives, solvents | Polymers, specialty chemicals |

Preparation Methods

Reaction Pathway

Organolithium reagents enable direct sulfonylation of preformed vinyl intermediates. In a representative procedure, a bis(sulfone) precursor reacts with methyl 5-hexenyl lithium at low temperatures to selectively install the sulfone moiety.

Stepwise Protocol

-

Lithiation : Methyl 5-hexenyl bromide (1.0 equiv) is treated with lithium diisopropylamide (LDA, 1.1 equiv) in THF at −78°C.

-

Sulfonylation : The lithiated species is added dropwise to a solution of bis(sulfone) (1.0 equiv) in THF at −78°C.

-

Workup : After warming to room temperature, the reaction is quenched with ammonium chloride, extracted with ether, and purified via silica gel chromatography (85% yield).

Challenges and Solutions

-

Temperature control : Maintaining −78°C prevents premature decomposition of the organolithium intermediate.

-

Moisture sensitivity : Strict anhydrous conditions are critical; molecular sieves (4Å) are used to dry solvents.

Coupling Agent-Mediated Synthesis

Amide Bond Formation Strategies

β-Amidomethyl vinyl sulfones can serve as precursors, with cyclization controlled by coupling agents. For example, hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) facilitates the condensation of carboxylic acid derivatives with amine-containing sulfone intermediates.

Detailed Workflow

-

Activation : Methyl 5-hexenyl sulfone-carboxylic acid (1.0 equiv) is activated with HATU (1.2 equiv) and N,N-diisopropylethylamine (DIPEA, 2.0 equiv) in DMF.

-

Coupling : A vinylamine derivative (1.1 equiv) is added, and the mixture is stirred at 25°C for 6 hours.

-

Cyclization : Sodium bicarbonate (1.0 equiv) in methanol induces intramolecular aza-Michael addition, yielding the target compound (72% over two steps).

Comparative Agent Performance

| Coupling Agent | Base | Yield (%) |

|---|---|---|

| HATU | DIPEA | 72 |

| PyBOP | TEA | 65 |

| T3P | NaHCO3 | 58 |

HATU provides superior yields due to enhanced activation efficiency.

Oxidation of Sulfide Precursors

Hydrogen Peroxide-Mediated Oxidation

Methyl 1-vinyl-5-hexenyl sulfide is oxidized to the corresponding sulfone using 30% aqueous H2O2 under reflux. The reaction proceeds via a two-electron oxidation mechanism, converting the sulfide’s sulfur atom from −2 to +4 oxidation state.

Scalable Procedure

Limitations

-

Substrate availability : Requires pre-synthesized sulfide, adding synthetic steps.

-

Overoxidation risk : Prolonged heating (>12 hours) degrades the vinyl group.

Crystallization-Based Purification

Industrial-Scale Refinement

A patented method isolates high-purity methyl 1-vinyl-5-hexenyl sulfone by crystallization from toluene or chlorobenzene. The process involves:

Solvent Selection Criteria

| Solvent | Solubility (g/100 mL, 25°C) | Recovery (%) |

|---|---|---|

| Toluene | 12.3 | 88 |

| Chlorobenzene | 9.8 | 92 |

| Xylene | 8.5 | 85 |

Chlorobenzene offers optimal balance between solubility and recovery.

Q & A

Q. What computational tools aid in predicting the pharmacokinetics of this compound?

- Methodology : Employ QSAR models to estimate logP (lipophilicity) and blood-brain barrier permeability. Use SwissADME or pkCSM for absorption/distribution predictions. Molecular dynamics simulations can assess binding stability to targets like HIF-1α. Validate predictions with in vivo pharmacokinetic studies in murine models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.